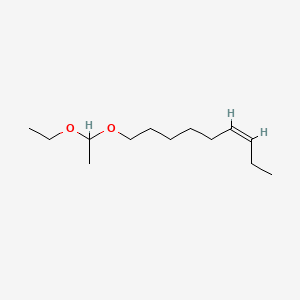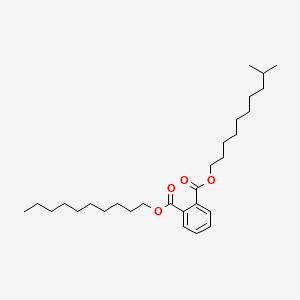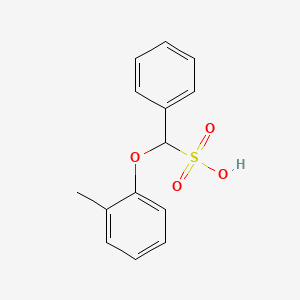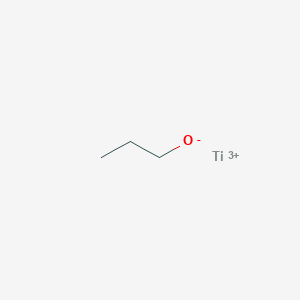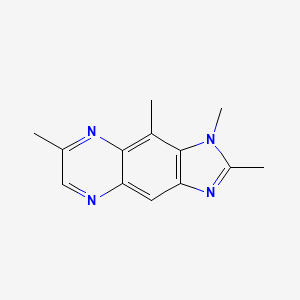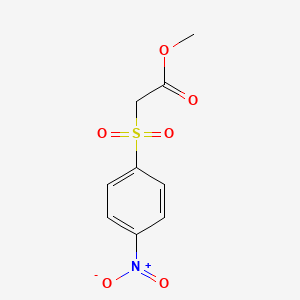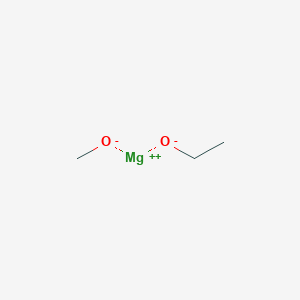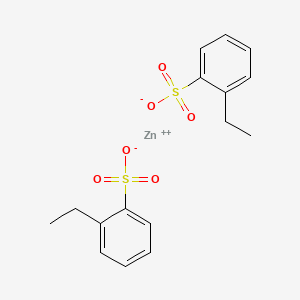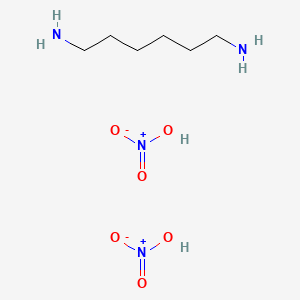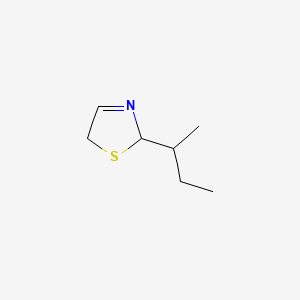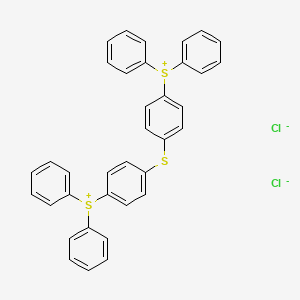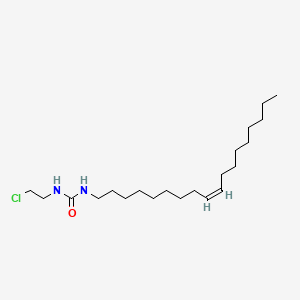
2-Phenyl-1-propenyl trimethylsilyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-propenyl trimethylsilyl ether is an organic compound with the molecular formula C12H18OSi. It is a silyl ether derivative of 2-phenyl-1-propenol, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis as a protective group for alcohols and as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-1-propenyl trimethylsilyl ether can be synthesized through the silylation of 2-phenyl-1-propenol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-propenyl trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the silyl ether back to the alcohol.
Substitution: The trimethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the trimethylsilyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields the original alcohol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-propenyl trimethylsilyl ether is used in several scientific research applications:
Organic Synthesis: As a protective group for alcohols, it prevents unwanted reactions during multi-step syntheses.
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the preparation of silicon-based materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-propenyl trimethylsilyl ether primarily involves its role as a protective group. The trimethylsilyl group stabilizes the molecule by preventing the hydroxyl group from participating in reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1-propenol: The parent alcohol from which the silyl ether is derived.
Trimethylsilyl ethers: A broad class of compounds where the hydroxyl group is replaced by a trimethylsilyl group.
Uniqueness
2-Phenyl-1-propenyl trimethylsilyl ether is unique due to its specific structure, which combines the reactivity of the phenyl and propenyl groups with the protective nature of the trimethylsilyl group. This combination makes it particularly useful in selective organic syntheses .
Eigenschaften
CAS-Nummer |
51075-23-1 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
trimethyl-[(Z)-2-phenylprop-1-enoxy]silane |
InChI |
InChI=1S/C12H18OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3/b11-10- |
InChI-Schlüssel |
VUMGCZGDSNWOKF-KHPPLWFESA-N |
Isomerische SMILES |
C/C(=C/O[Si](C)(C)C)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CO[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
